Impact of 3,4-Dichloro Substitution on Target Binding Affinity: A Direct Comparison in PSMA Inhibitors
In a study optimizing phenylethylphosphonamidate inhibitors of prostate-specific membrane antigen (PSMA), the 3,4-dichlorophenyl analog exhibited the greatest improvement over the unsubstituted phenyl lead compound, representing a potency increase of nearly one order of magnitude. The 4-methoxyphenyl analog was essentially devoid of inhibitory potency in the same single-dose studies [1].
| Evidence Dimension | Inhibitory potency against PSMA (Ki value improvement) |
|---|---|
| Target Compound Data | Nearly one order of magnitude improvement in Ki |
| Comparator Or Baseline | Unsubstituted phenyl derivative (lead compound) |
| Quantified Difference | ~10-fold improvement in Ki |
| Conditions | Single-dose studies using PSMA enzyme assay |
Why This Matters
This data provides direct, quantitative evidence that the 3,4-dichlorophenyl group, when incorporated into a pharmacophore, can dramatically enhance target binding affinity, making the parent acid chloride an essential building block for developing high-potency drug candidates.
- [1] Wone, D. W., Rowley, J. A., Garofalo, A. W., & Berkman, C. E. (2005). Optimizing phenylethylphosphonamidates for the inhibition of prostate-specific membrane antigen. Bioorganic & Medicinal Chemistry Letters, 15(22), 4857-4860. View Source
